3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” is not available in the retrieved data.Scientific Research Applications
Antileishmanial and Antimalarial Activities
This compound has shown promising results in the treatment of tropical diseases like leishmaniasis and malaria. Studies have demonstrated that certain derivatives exhibit potent antipromastigote activity, significantly more active than standard drugs . These findings suggest potential for developing new antileishmanial and antimalarial agents.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, possess antibacterial and antifungal properties . This opens up possibilities for their use in creating new antibiotics and antifungals, addressing the growing concern of drug-resistant strains.
Agricultural Applications
In agriculture, these compounds can serve as herbicides or pesticides due to their antimicrobial characteristics . Their ability to inhibit the growth of harmful organisms can be leveraged to protect crops and maintain food security.
Industrial Uses
The diverse pharmacological effects of pyrazole derivatives make them valuable in various industrial applications. They can be used in the synthesis of other complex molecules or as intermediates in chemical reactions .
Material Science
In material science, the structural properties of pyrazole derivatives can be utilized in the development of new materials with specific characteristics, such as thermal stability or specific reactivity .
Environmental Science
The radical scavenging capacity of some pyrazole derivatives suggests they could be used in environmental science to mitigate oxidative stress or as part of environmental remediation strategies .
Analytical Chemistry
Pyrazole derivatives can be used as analytical reagents or in the development of new analytical methodologies due to their distinct chemical properties and reactivity .
Antioxidant Activity
Some studies have highlighted the antioxidant potential of pyrazole derivatives, which could be harnessed in pharmaceuticals or as dietary supplements to combat oxidative stress-related diseases .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide” and other pyrazole derivatives may continue to be areas of interest in future research.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities . These compounds have been evaluated against human cervical cancer cell lines, suggesting that they may target cellular mechanisms involved in cancer cell proliferation .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrazole derivative.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to exhibit antiproliferative activities, suggesting that they may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Given that pyrazole derivatives have been found to exhibit antiproliferative activities, it can be inferred that these compounds may induce cell cycle arrest or apoptosis in certain cancer cells .
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDBJXSPPNXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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